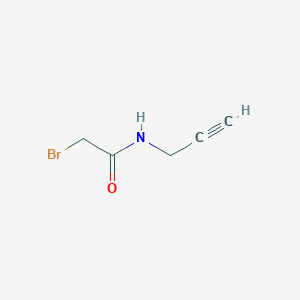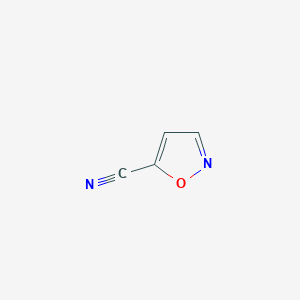
6-Bromo-3-hydroxypyrazine-2-carboxamide
Vue d'ensemble
Description
6-Bromo-3-hydroxypyrazine-2-carboxamide is a useful research compound. Its molecular formula is C5H4BrN3O2 and its molecular weight is 218.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Pathways
6-Bromo-3-hydroxypyrazine-2-carboxamide has been a key intermediate in various synthetic pathways. For instance, it has been synthesized from 3-amino-2-pyrazinecarboxylic acid through a series of steps including esterification, bromination, diazotization, and amination. This synthesis pathway is significant for producing Favipiravir, an antiviral drug (Zhan Ta, 2013). Furthermore, modifications and derivatization of this compound have been explored, leading to the synthesis of various analogs and derivatives with potential pharmaceutical applications.
Role in Drug Development
This compound has been instrumental in the development of antiviral agents. Notably, Favipiravir, a derivative of this compound, has shown potent inhibitory activity against RNA viruses both in vitro and in vivo. Its mechanism as an RNA polymerase inhibitor highlights its potential in antiviral therapy (Fangyuan Shi et al., 2014).
Corrosion Inhibition
Interestingly, N-hydroxypyrazine-2-carboxamide, a related compound, has been identified as a green and effective corrosion inhibitor for mild steel in acidic medium. This research opens avenues for the use of pyrazine derivatives in protecting metals against corrosion, highlighting their versatility beyond pharmaceutical applications (Y. Dewangan et al., 2022).
Electrochemical Studies
Electrochemical studies have also been conducted on pyrazine derivatives, including 6-fluoro-3-hydroxypyrazine-2-carboxamide (a structurally similar compound to this compound), to understand their oxidative degradation. These studies are crucial for comprehending the stability and reactivity of such compounds in various chemical environments (Tatsushi Nakayama and Ryo Honda, 2021).
Mécanisme D'action
Target of Action
It is related to favipiravir , which is known to inhibit viral RNA-dependent RNA polymerase .
Mode of Action
Given its relation to favipiravir, it may also act as an inhibitor of viral rna-dependent rna polymerase . This enzyme is crucial for the replication of RNA viruses, and its inhibition can prevent the virus from multiplying.
Biochemical Pathways
As a potential rna-dependent rna polymerase inhibitor, it could affect the replication pathway of rna viruses .
Result of Action
If it acts similarly to favipiravir, it could potentially suppress the replication of certain rna viruses and prevent a lethal outcome .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c . This suggests that temperature and exposure to oxygen may affect its stability.
Safety and Hazards
6BHPC is classified under the GHS07 hazard class . The safety precautions include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Analyse Biochimique
Biochemical Properties
6-Bromo-3-hydroxypyrazine-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is related to Favipiravir, which is known to suppress the replication of Zaire Ebola virus . The nature of these interactions involves the inhibition of viral RNA polymerase, which is crucial for the replication of the virus.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For example, its related compound, Favipiravir, has been shown to prevent a lethal outcome in 100% of animals infected with the Zaire Ebola virus by inhibiting viral replication .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It exerts its effects by inhibiting the activity of viral RNA polymerase, thereby preventing the replication of the virus. This inhibition leads to changes in gene expression and enzyme activity, ultimately disrupting the viral life cycle .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that related compounds like Favipiravir maintain their efficacy over extended periods, ensuring sustained inhibition of viral replication .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively inhibits viral replication without causing significant adverse effects. At higher doses, there may be toxic or adverse effects, highlighting the importance of determining the appropriate dosage for therapeutic use .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. The compound’s role in inhibiting viral RNA polymerase is a key aspect of its metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, ensuring that it reaches its target sites to exert its antiviral effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is essential for the compound to effectively inhibit viral replication and disrupt the viral life cycle .
Propriétés
IUPAC Name |
5-bromo-2-oxo-1H-pyrazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBREXQQUFIWKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30430790 | |
| Record name | 6-Bromo-3-hydroxypyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259793-88-9 | |
| Record name | 6-Bromo-3-hydroxypyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 6-Bromo-3-hydroxypyrazine-2-carboxamide a significant compound in the synthesis of favipiravir?
A1: this compound is a crucial intermediate in the synthesis of favipiravir because it allows for the introduction of the fluorine atoms at the 3 and 6 positions of the pyrazine ring. This is highlighted in the research where this compound is used as a starting material to synthesize 3,6-difluoropyrazine-2-carbonitrile, another key intermediate, through a reaction with potassium fluoride. [] This fluoro intermediate is then further reacted to obtain favipiravir. []
Q2: The research mentions a novel four-step synthesis of favipiravir. How does this compare to previous methods and what are the advantages?
A2: Previous synthetic routes for favipiravir often involved six steps. [] The novel four-step synthesis described in the research utilizes this compound as a starting point and achieves a 65% overall molar yield. [] This streamlined approach is not only more efficient but also more economical, making it particularly attractive for industrial-scale production of favipiravir.
Q3: Are there any challenges in the synthesis and purification of this compound?
A3: While the research doesn't delve into specific challenges related to this compound synthesis, it does highlight a simplified purification method for the fluoro intermediate (3,6-difluoropyrazine-2-carbonitrile), which is derived from it. [] This method involves the formation of a dicyclohexylamine salt followed by neutralization with hydrogen peroxide. [] This suggests that purification of intermediates in this synthesis pathway can be streamlined, potentially contributing to the overall efficiency of favipiravir production.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



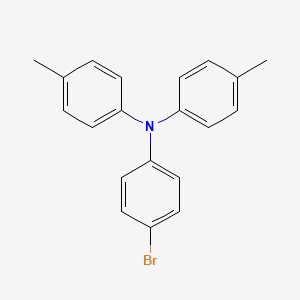
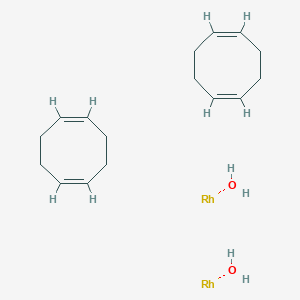
![(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B1279168.png)
![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1279170.png)

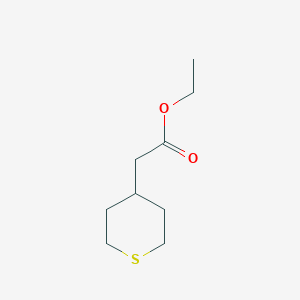
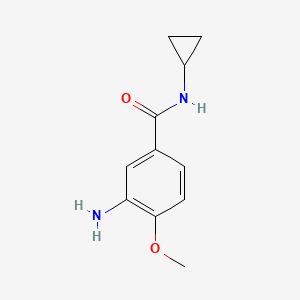
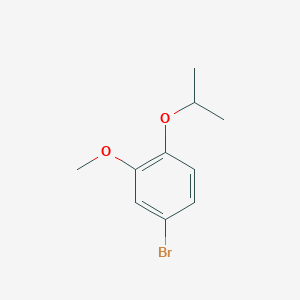
![Benzene, 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)-](/img/structure/B1279192.png)
![(R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate](/img/structure/B1279193.png)

